![molecular formula C23H20N4O6 B2537070 1-(6-chloro-3-cyanoquinolin-4-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide CAS No. 1112439-87-8](/img/structure/B2537070.png)
1-(6-chloro-3-cyanoquinolin-4-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(6-chloro-3-cyanoquinolin-4-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide” is a chemical compound with the molecular formula C23H20N4O6. It is a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of similar compounds often involves the use of trifluoromethyl groups and pyridine moieties . Two procedures for the preparation of 6-(trifluoromethyl)pyridin-2(1H)-one, a related compound, have been reported: a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 6-chloro-3-cyanoquinolin-4-yl group, a 4-(trifluoromethyl)phenyl group, and a piperidine-4-carboxamide group. The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve the use of trifluoromethyl groups and pyridine moieties . For example, the synthesis of 6-(trifluoromethyl)pyridin-2(1H)-one involves a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .Aplicaciones Científicas De Investigación
Antitubercular Activity
Research highlights the modification of isoniazid structures and their derivatives, including compounds with quinoline moieties, showing significant in vitro anti-tubercular activity against various Mycobacterium species. These modifications lead to compounds with enhanced activity against both susceptible and resistant strains of tuberculosis, indicating the potential for developing new antitubercular agents based on structural analogs of the specified compound (Asif, 2014).
Radical Cyclizations in Organic Synthesis
The application of radical cyclizations for synthesizing physiologically active compounds, including natural products, has been explored. Research demonstrates that controlling the regiochemistry of radical cyclizations can lead to the selective synthesis of heterocyclic compounds, which are crucial in drug development. This approach may be relevant for synthesizing analogs of the specified compound, highlighting its potential utility in creating new therapeutic agents (Ishibashi & Tamura, 2004).
Central Nervous System (CNS) Acting Drugs
Investigations into functional chemical groups capable of acting on the CNS identify heterocycles as a significant class. These compounds, including piperidine derivatives, show a wide range of effects from antidepressant to convulsant activities. This suggests that structural analogs of the specified compound could be designed to target CNS disorders, offering a pathway to novel CNS therapeutics (Saganuwan, 2017).
Chemokine CCR3 Receptor Antagonists
Chemokine CCR3 receptors play a role in allergic diseases, and small molecule antagonists, including piperidine and piperazine derivatives, have been explored for their potential in treating such conditions. This area of research underscores the broader applicability of compounds like the specified chemical in addressing immune-related disorders, suggesting avenues for developing new anti-allergy drugs (Willems & IJzerman, 2009).
Direcciones Futuras
TFMP derivatives are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Propiedades
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2-[2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O6/c1-29-16-9-15(10-17(12-16)30-2)23-24-21(33-26-23)7-8-27-22(28)6-4-18(25-27)14-3-5-19-20(11-14)32-13-31-19/h3-6,9-12H,7-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFAFFPKGNJOQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=CC5=C(C=C4)OCO5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

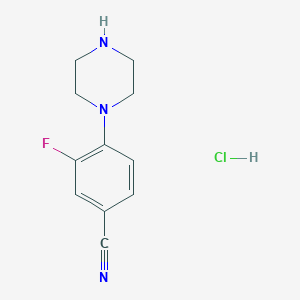

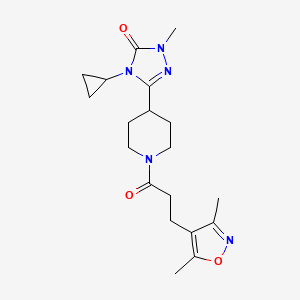
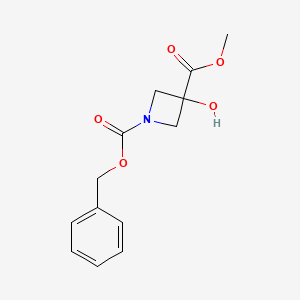
![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2536992.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2537000.png)
![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B2537002.png)
![1-butyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2537003.png)
![(E)-2,5-dichloro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2537005.png)
![N-[4-(2-pyrimidinyloxy)phenyl]methanesulfonamide](/img/structure/B2537006.png)
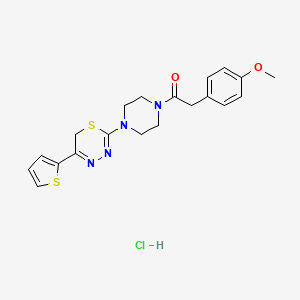
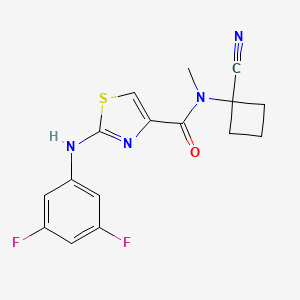
![4-(propan-2-yloxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2537009.png)